1-[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[3-(trifluoromethyl)benzyl]methanamine
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the 1,2,4-oxadiazole ring, followed by the addition of the 2-fluorobenzyl and N-methyl-N-[3-(trifluoromethyl)benzyl]methanamine groups. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy . The fluorine atoms in the molecule would be expected to give distinct signals in a 19F NMR spectrum .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The 1,2,4-oxadiazole ring is aromatic and relatively stable, but it can participate in reactions with electrophiles or nucleophiles under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of fluorine atoms could affect its polarity and hence its solubility in different solvents .Safety and Hazards
Properties
IUPAC Name |
N-[[3-[(2-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-1-[3-(trifluoromethyl)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F4N3O/c1-26(11-13-5-4-7-15(9-13)19(21,22)23)12-18-24-17(25-27-18)10-14-6-2-3-8-16(14)20/h2-9H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZCESJTADYQDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)C(F)(F)F)CC2=NC(=NO2)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F4N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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